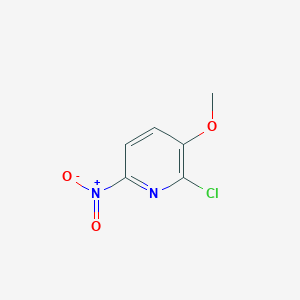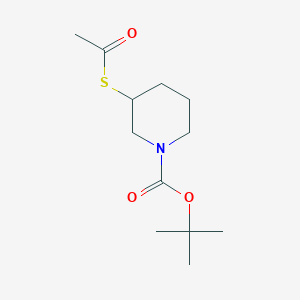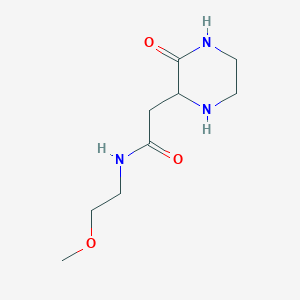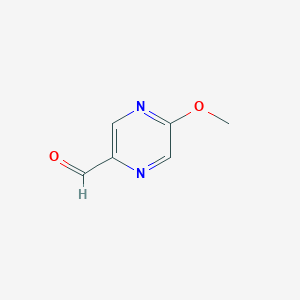
3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid
Descripción general
Descripción
3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid, also known as 6-chloro-3-aminopyridine-3-propionic acid (CAPPA), is a non-steroidal anti-inflammatory drug (NSAID) and is used in the treatment of pain, fever, and inflammation. It is a structural analog of the well-known NSAID, ibuprofen. CAPPA has been found to have a number of beneficial effects, such as anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential to treat various diseases, including cancer, cardiovascular disease, and neurological disorders.
Aplicaciones Científicas De Investigación
Structural Analysis and Intermolecular Interactions
- The compound exhibits strong intermolecular hydrogen bonding, forming layers in its crystal structure. This characteristic is crucial for understanding its molecular interactions and potential applications in materials science (Di, 2010).
Potential Anticancer Agents Synthesis
- Derivatives of 3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid have been explored for their potential as anticancer agents. This research highlights its role in the synthesis of compounds that may affect the proliferation and survival of cancer cells (Temple et al., 1983).
Anti-HIV Activity
- Analogues of this compound have shown high affinity for the CCR5 receptor, which is critical in anti-HIV drug development. Its derivatives have exhibited potent anti-HIV activity, demonstrating its relevance in therapeutic applications (Lynch et al., 2003).
Synthesis of Functionalized Pyridines
- The compound plays a role in synthesizing functionalized pyridines, essential in various chemical reactions and potential applications in pharmaceuticals and materials science (Schmidt et al., 2006).
Fluorescence Properties and Antibacterial Activity
- Novel derivatives of 3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid have been studied for their fluorescence properties, which could be significant in imaging and diagnostic applications. Some derivatives also showed considerable antibacterial activity, indicating potential uses in antimicrobial therapies (Girgis et al., 2004).
Nucleoside Analogue Synthesis
- It's been used in the development of pyridin-3-yl C-nucleosides, highlighting its importance in synthesizing nucleoside analogues, which are key components in antiviral and anticancer drugs (Joubert et al., 2007).
Propiedades
IUPAC Name |
3-amino-3-(6-chloropyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISKLWKYACVMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)


![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)



